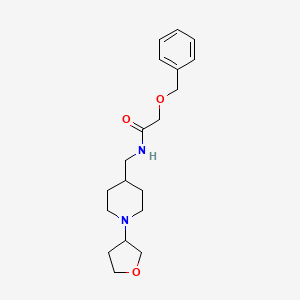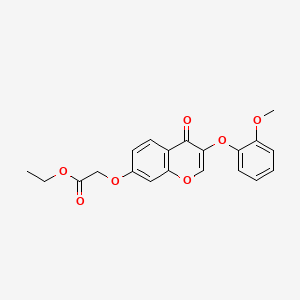
ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methoxyphenoxy)acetate is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a clear liquid that ranges in color from colorless to slightly pale yellow .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-methoxyphenoxy)acetate is 1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-(2-methoxyphenoxy)acetate has a boiling point of 116 °C at 0.2 mmHg and a flash point of 118 °C . It has a specific gravity of 1.15 at 20/20°C and a refractive index of 1.52 .Applications De Recherche Scientifique
Synthesis and Biological Activity
Design and Synthesis of Thiazolidin-4-ones : A study detailed the synthesis of thiazolidin-4-ones derivatives starting from (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid methyl ester. These compounds were planned for screening against both Gram-positive and Gram-negative bacteria to explore their antibacterial activity (Čačić et al., 2009).
Antimicrobial Activity of Thiazole Substituted Coumarins : Research highlighted the synthesis of thiazole substituted coumarins for antimicrobial evaluation, beginning from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate. These compounds showed promising antibacterial and antifungal properties (Parameshwarappa et al., 2009).
Synthesis of Aromatic Carbamates : Another study involved the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, showcasing the versatility of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate in producing complex molecular structures with potential application in pharmaceutical development (Velikorodov et al., 2014).
Antioxidant and Anti-inflammatory Properties
Antioxidative 2H-Chromen Derivative from Seaweed : A study on the red seaweed Gracilaria opuntia isolated a highly oxygenated 2H-chromen derivative with significant anti-inflammatory and antioxidative activities. This underscores the potential of derivatives of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate in natural product research and its applications in treating inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Antitumor Activity
Antitumour Activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate : The synthesis and antitumor activity evaluation of a related compound indicated distinct inhibition against some cancer cell lines, suggesting the therapeutic potential of ethyl 2-((3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate derivatives in oncology (Liu et al., 2018).
Safety And Hazards
Orientations Futures
As for future directions, more research is needed to fully understand the properties and potential applications of this compound. Given the wide range of activities associated with phenoxyacetic acid derivatives, this compound could potentially have interesting biological activities that are worth exploring .
Propriétés
IUPAC Name |
ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-3-24-19(21)12-25-13-8-9-14-17(10-13)26-11-18(20(14)22)27-16-7-5-4-6-15(16)23-2/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYOLJGQOZBPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2639853.png)
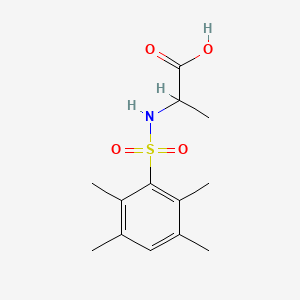
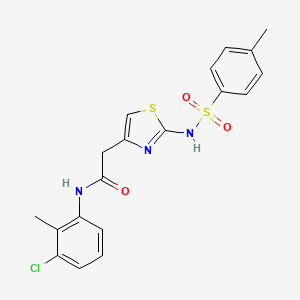
![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)
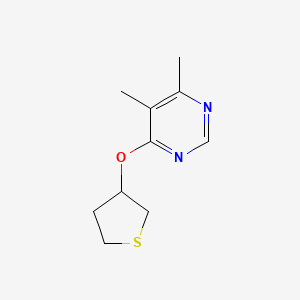
![(1R,5S)-8-((2,3-dihydrobenzofuran-5-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2639860.png)
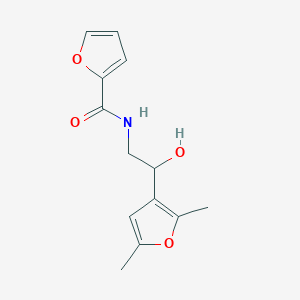
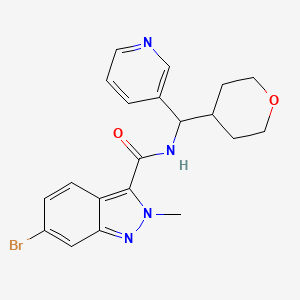
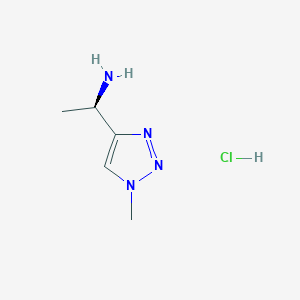
![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)
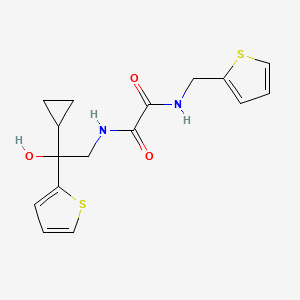
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)
![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)
